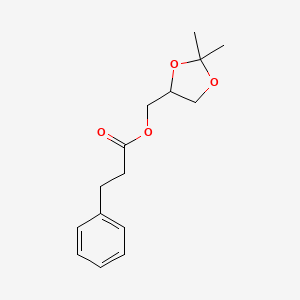
4,8-Dimethyl-1-nitronona-1,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethyl-1-nitronona-1,7-diene is a chemical compound characterized by its unique structure, which includes two double bonds and a nitro group. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of π-electrons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1-nitronona-1,7-diene can be achieved through various methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide. This method is often used for preparing conjugated dienes . Another method includes the acid-catalyzed double dehydration of a suitable diol, which can yield the desired diene structure .
Industrial Production Methods
Industrial production of conjugated dienes, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dimethyl-1-nitronona-1,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens (e.g., bromine) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
4,8-Dimethyl-1-nitronona-1,7-diene has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,8-Dimethyl-1-nitronona-1,7-diene involves its interaction with molecular targets through its conjugated diene system and nitro group. The conjugated diene system allows for delocalization of π-electrons, which can participate in various chemical reactions. The nitro group can undergo reduction or substitution, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A conjugated diene with a methyl group attached to one of the double bonds.
Chloroprene: A conjugated diene with a chlorine atom attached to one of the double bonds.
Uniqueness
4,8-Dimethyl-1-nitronona-1,7-diene is unique due to its specific structure, which includes two methyl groups and a nitro group. This structure imparts distinct chemical properties and reactivity compared to other conjugated dienes .
Propiedades
Número CAS |
85148-99-8 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
4,8-dimethyl-1-nitronona-1,7-diene |
InChI |
InChI=1S/C11H19NO2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h5-6,9,11H,4,7-8H2,1-3H3 |
Clave InChI |
TWOXGTUWFRYXSE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CC=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


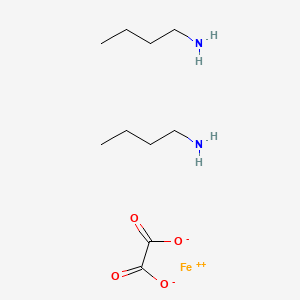
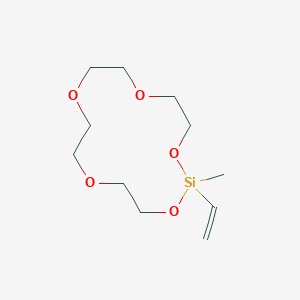

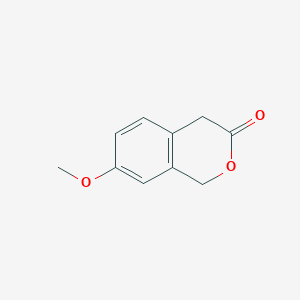
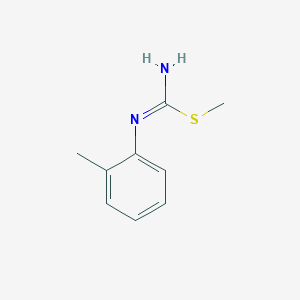
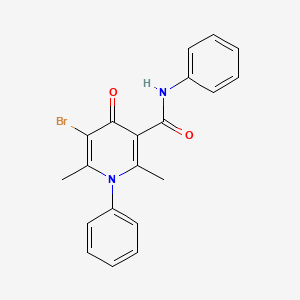
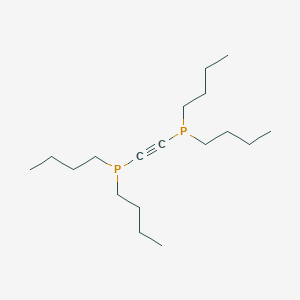
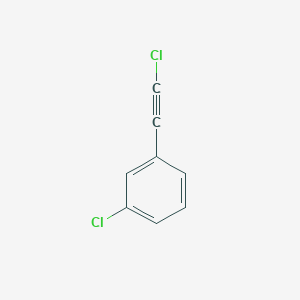
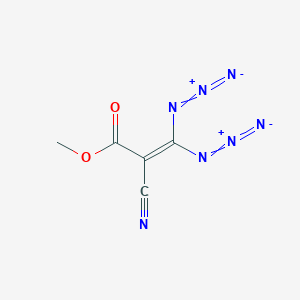
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
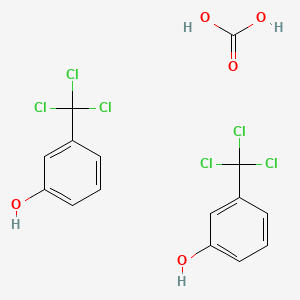
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
